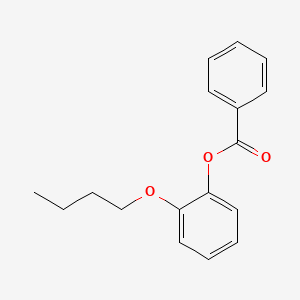

(2-Butoxyphenyl) benzoate

Description

(2-Butoxyphenyl) benzoate is an ester derivative formed by the condensation of 2-butoxyphenol and benzoic acid. This compound belongs to the broader class of benzoate esters, which are characterized by a benzene ring substituted with a carboxylate ester group.

Key structural features of this compound include:

- A butoxy group (-OC₄H₉) at the ortho position of the phenolic ring.

- A benzoate ester (-OCOC₆H₅) linked to the phenolic oxygen.

This configuration distinguishes it from other benzoate esters, such as methyl benzoate (CAS 93-58-3) or benzyl benzoate (CAS 120-51-4), which lack the ortho-substituted alkoxy group .

Properties

IUPAC Name |

(2-butoxyphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-3-13-19-15-11-7-8-12-16(15)20-17(18)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIPSDFGFLZIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxyphenyl) benzoate can be achieved through the Schotten-Baumann method, which involves the reaction of 2-butoxyphenol with benzoyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a well-corked boiling tube or a small conical flask. The mixture is shaken vigorously with occasional cooling under tap water or in ice water. After 15 minutes, the solid benzoate separates out and can be collected by filtration and recrystallized from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions such as temperature, pressure, and concentration of reactants are optimized to ensure maximum production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Butoxyphenyl) benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(2-Butoxyphenyl) benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Butoxyphenyl) benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and 2-butoxyphenol, which may exert biological effects through various pathways. The aromatic structure allows for interactions with enzymes and receptors, potentially leading to modulation of biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Benzoate Esters

Structural Analogs

Table 1: Key Benzoate Esters and Their Substituents

| Compound | CAS # | Substituent Position | Functional Groups |

|---|---|---|---|

| (2-Butoxyphenyl) benzoate | N/A | ortho (C2) | Butoxy (-OC₄H₉), Benzoate |

| Benzyl benzoate | 120-51-4 | Benzyl group | Benzyl (-CH₂C₆H₅), Benzoate |

| Methyl benzoate | 93-58-3 | Methyl (-CH₃) | Methyl ester |

| Phenyl benzoate | 93-99-2 | Phenyl (-C₆H₅) | Phenyl ester |

| 4-Hydroxyphenyl benzoate | N/A | para (C4) | Hydroxyl (-OH), Benzoate |

Key Observations:

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Benzyl Benzoate | Methyl Benzoate | Phenyl Benzoate |

|---|---|---|---|---|

| Odor | Likely balsamic* | Almond-like | Cananga-like | Mild, floral |

| Boiling Point (°C) | ~300 (estimated) | 323–324 | 198–199 | 314–315 |

| Solubility | Low in water, high in org. solvents | Similar | Similar | Similar |

Inferred from benzyl benzoate and hexyl benzoate odor profiles .

Key Findings:

- Odor Profile : The butoxy group may impart a woody-balsamic odor, similar to hexyl benzoate, due to its longer alkyl chain .

- Thermal Stability : Higher molecular weight (due to the butoxy group) likely increases boiling point compared to methyl or phenyl benzoates .

Enzyme Inhibition :

- Acetylcholinesterase (AChE) Inhibition : Benzoate esters like neopentyl-4-hydroxy-3,5-bis[...] benzoate (compound 5 in ) show inhibitory activity against AChE. This compound’s bulky substituent may enhance binding to enzyme active sites .

- Microbial Degradation: Rhodococcus sp.

Chemotaxis and Environmental Impact :

- Pseudomonas putida 1290 exhibits chemotaxis toward benzoate and derivatives, implying ecological interactions with similar compounds .

Liquid Crystal Properties :

Critical Analysis of Contradictions and Gaps

Limited Direct Data: No peer-reviewed studies specifically address this compound, requiring extrapolation from analogs .

Substituent Position Effects : Ortho vs. para substitution significantly alters properties (e.g., 4-hydroxyphenyl benzoate vs. 2-methoxybenzyl benzoate) .

Biological Activity : While methyl and benzyl benzoates are well-studied for antimicrobial effects, the butoxy variant’s efficacy remains unverified .

Q & A

Q. What protocols ensure reproducibility in measuring the photostability of this compound in UV-light exposure experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.